molecular formula C10H14 B7799210 Sec-butylbenzene CAS No. 68411-44-9

Sec-butylbenzene

Cat. No.: B7799210
CAS No.: 68411-44-9
M. Wt: 134.22 g/mol
InChI Key: ZJMWRROPUADPEA-UHFFFAOYSA-N
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Description

Sec-butylbenzene, also known as (butan-2-yl)benzene, is an organic compound classified as an aromatic hydrocarbon. Its structure consists of a benzene ring substituted with a sec-butyl group. This compound is a flammable, colorless liquid that is nearly insoluble in water but miscible with organic solvents .

Chemical Reactions Analysis

Sec-butylbenzene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce this compound hydroperoxide, which can further decompose to form phenol and methyl ethyl ketone.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles to form substituted products.

    Reduction: Hydrogenation of this compound can lead to the formation of butylcyclohexane.

Scientific Research Applications

Sec-butylbenzene has several applications in scientific research and industry:

Comparison with Similar Compounds

Sec-butylbenzene is one of several isomers of butylbenzene. Other similar compounds include:

This compound is unique due to its specific structure, which influences its reactivity and applications. Its ability to undergo selective reactions makes it valuable in industrial and research settings.

Properties

IUPAC Name

butan-2-ylbenzene
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InChI

InChI=1S/C10H14/c1-3-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3
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InChI Key

ZJMWRROPUADPEA-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)C1=CC=CC=C1
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Molecular Formula

C10H14
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DSSTOX Substance ID

DTXSID2022333
Record name sec-Butylbenzene
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Molecular Weight

134.22 g/mol
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Physical Description

Colorless liquid; [Hawley]
Record name sec-Butylbenzene
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Boiling Point

173.5 °C
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Flash Point

126 °F (52 °C) closed cup
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Solubility

In water, 17.6 mg/L @ 25 °C, Miscible with alcohol, ether, benzene
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Density

0.8580 g/cu cm @ 25 °C
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Vapor Density

4.62 (Air=1)
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Vapor Pressure

1.75 [mmHg], 1.75 mm Hg @ 25 °C
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Color/Form

Colorless liquid

CAS No.

135-98-8, 68411-44-9
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Melting Point

-82.7 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of sec-butylbenzene?

A1: this compound has the molecular formula C10H14 and a molecular weight of 134.22 g/mol. []

Q2: What are the key spectroscopic characteristics of this compound?

A2: While the provided research papers don't detail specific spectroscopic data, key characteristics can be deduced. 19F NMR studies on related compounds like perfluoro(this compound) highlight the significance of "through-space" coupling constants in their spectra. [] This suggests that similar analyses on this compound would be informative. Additionally, GC-MS is a standard method for identifying and quantifying this compound in complex mixtures, confirming its specific mass fragmentation pattern. [, ]

Q3: What is the role of this compound in phenol and methyl ethyl ketone production?

A3: this compound is a key intermediate in the production of phenol and methyl ethyl ketone. The process involves the oxidation of this compound to its corresponding hydroperoxide, followed by cleavage (often catalyzed) to yield the desired products. [, , , , ]

Q4: How does the presence of this compound influence the yield of phenol and acetone in cumene-based processes?

A4: Adding this compound to the cumene oxidation process allows for adjusting the product ratio of phenol, acetone, and methyl ethyl ketone. By controlling the feed composition, manufacturers can optimize the output of these valuable chemicals. [, ]

Q5: What are the advantages of using zeolite catalysts in this compound synthesis?

A5: Zeolite catalysts, especially β-zeolites modified with Fe or La, demonstrate high activity and selectivity for this compound production via benzene alkylation with 1-butylene. [, , ] These modified zeolites offer improved catalytic performance and coke resistance compared to their unmodified counterparts.

Q6: Are there any computational studies on this compound reactions?

A6: While the provided research doesn't explicitly mention computational modeling of this compound reactions, thermodynamic analysis has been used to study benzene alkylation with 2-butylene. [] This approach provides valuable insights into the equilibrium of the reaction, selectivity towards different products, and the influence of reaction conditions. Such thermodynamic data can serve as a basis for developing more complex computational models for this compound synthesis.

Q7: What strategies can be employed to enhance the stability of this compound in formulations?

A7: While specific formulation strategies for this compound aren't discussed in the provided papers, general approaches can be considered. Storing this compound under an inert atmosphere and away from light and heat can minimize oxidative degradation. Additionally, using appropriate containers and avoiding contact with incompatible materials can enhance its stability.

Q8: What are the environmental concerns associated with this compound?

A8: this compound is considered an environmental contaminant, particularly concerning its presence in water sources. [, ] Its relatively low water solubility can lead to persistence in the environment. Research highlights the use of humic acid solutions to enhance the removal of this compound and other aromatic hydrocarbons from contaminated sandy materials. [] This approach showcases the importance of developing efficient remediation strategies for mitigating the environmental impact of this compound.

Q9: How do regulations impact the handling and disposal of this compound?

A9: While specific regulations aren't mentioned in the research, this compound falls under the broader category of volatile organic compounds (VOCs). [] Therefore, its handling and disposal are subject to regulations aimed at minimizing VOC emissions and potential health risks. These regulations vary by location and industry, emphasizing the importance of responsible practices in line with local and international guidelines.

Q10: What analytical techniques are commonly employed for the detection and quantification of this compound?

A10: Gas chromatography (GC) coupled with mass spectrometry (MS) is a prevalent technique for identifying and quantifying this compound in environmental and industrial samples. [, , ] This method offers high sensitivity and selectivity, allowing for accurate measurements even at trace levels. Additionally, high-performance liquid chromatography (HPLC) can be employed, especially when separating this compound from other alkylbenzene isomers. []

Q11: What resources are available for researchers interested in studying this compound?

A11: Databases like PubChem and NIST Chemistry WebBook provide comprehensive information on the physicochemical properties of this compound. [] Research articles, patents, and conference proceedings offer valuable insights into its synthesis, applications, and environmental fate. Collaborations with research groups specializing in catalysis, environmental chemistry, and analytical techniques can further enhance research endeavors.

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